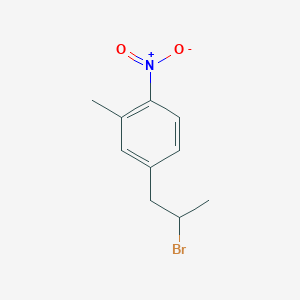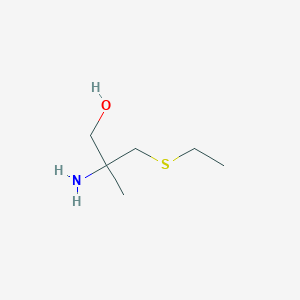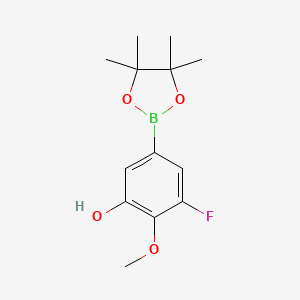![molecular formula C9H14O B15314522 {Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol](/img/structure/B15314522.png)
{Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol is a unique organic compound characterized by its dispiro structure, which consists of two spiro-connected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol typically involves the formation of the dispiro structure through a series of cyclization reactions. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the spiro rings. The final step involves the reduction of the ketone to the corresponding alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the alcohol from the ketone.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dispiro structure may interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.0.3{4}.1{3}]octane : Similar structure but lacks the hydroxyl group.
- Dispiro[2.0.3{4}.1{3}]octane : Similar structure but lacks the hydroxyl group.
Uniqueness
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
dispiro[2.0.34.13]octan-6-ylmethanol |
InChI |
InChI=1S/C9H14O/c10-5-7-3-9(4-7)6-8(9)1-2-8/h7,10H,1-6H2 |
InChI Key |
IFKZMOUWEJGIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC23CC(C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


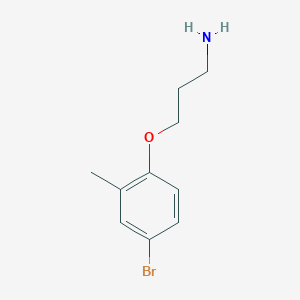
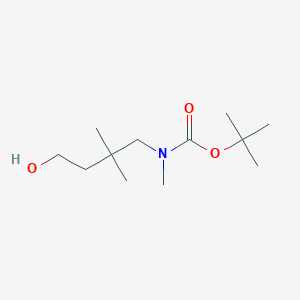

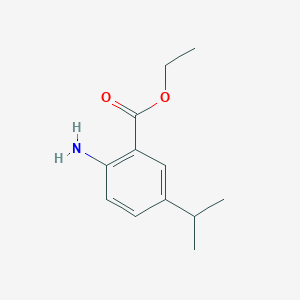

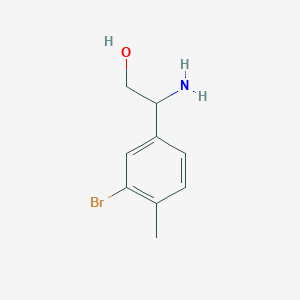
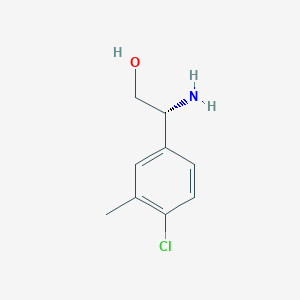
![tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)


